1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is an organic compound belonging to the class of pyrimidine 2’-deoxyribonucleosides. This compound consists of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2. It is a metabolite of Zidovudine (AZT), a medication used to prevent and treat HIV/AIDS .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the reaction of thymidine with ammonia in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs .
Scientific Research Applications
1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleoside analogs.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The compound exerts its effects by incorporating into DNA and inhibiting DNA polymerase, thereby blocking DNA synthesis. This mechanism is similar to that of other nucleoside analogs, making it effective in antiviral and anticancer therapies. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Zidovudine (AZT): A nucleoside analog used in the treatment of HIV/AIDS.
Cytarabine: A chemotherapy medication used to treat leukemia.
Lamivudine: An antiviral medication used to treat hepatitis B and HIV/AIDS .
Uniqueness: 1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific structure and the presence of a hydroxymethyl group, which imparts distinct chemical and biological properties. Its role as a metabolite of Zidovudine further highlights its significance in antiviral research .
Properties
IUPAC Name |
1-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVCGXWUUOVPPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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